(4-Chloro-1-methyl-1H-pyrazol-5-yl)methanamine dihydrochloride

Description

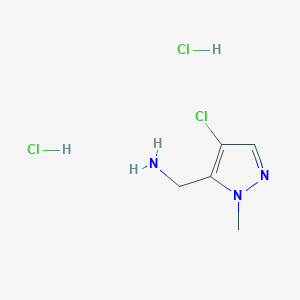

(4-Chloro-1-methyl-1H-pyrazol-5-yl)methanamine dihydrochloride is a pyrazole-based organic compound with the molecular formula C₅H₁₀Cl₂N₃ and a purity of 95% . The structure features a pyrazole ring substituted with a chlorine atom at position 4, a methyl group at position 1, and a methanamine group at position 5, forming a dihydrochloride salt. This salt form enhances aqueous solubility, making it suitable for applications in pharmaceutical and chemical synthesis.

Properties

IUPAC Name |

(4-chloro-2-methylpyrazol-3-yl)methanamine;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClN3.2ClH/c1-9-5(2-7)4(6)3-8-9;;/h3H,2,7H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFAKJXSGHNXAID-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)Cl)CN.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Cl3N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

Chlorination and Methylation: Starting from 1-methyl-1H-pyrazol-5-amine, the compound undergoes chlorination followed by methylation to introduce the chlorine and methyl groups.

Reductive Amination: Another method involves the reductive amination of 4-chloro-1-methyl-1H-pyrazole-5-carbaldehyde with methylamine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the aforementioned synthetic routes. The process requires careful control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high yield and purity.

Chemical Reactions Analysis

(4-Chloro-1-methyl-1H-pyrazol-5-yl)methanamine dihydrochloride: undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can be performed to obtain different reduced forms of the compound.

Substitution: Substitution reactions can introduce different functional groups into the pyrazole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

Oxidation Products: Pyrazole-5-carboxylic acids and their derivatives.

Reduction Products: Reduced pyrazole derivatives.

Substitution Products: Substituted pyrazoles with different functional groups.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It is used in the study of enzyme inhibitors and receptor ligands.

Medicine: The compound has potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism by which (4-Chloro-1-methyl-1H-pyrazol-5-yl)methanamine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

Data Tables

Table 1. Structural and Physicochemical Comparison

Research Findings and Implications

- Yields for related pyrazole carboxamides range from 62–71%, highlighting moderate efficiency in multi-step syntheses .

- Reactivity and Applications: Iodo-substituted analogs may serve as intermediates in radioimaging or catalysis due to iodine’s leaving-group propensity .

Biological Activity

(4-Chloro-1-methyl-1H-pyrazol-5-yl)methanamine dihydrochloride, a compound with the CAS number 1184977-03-4, has been studied for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer therapies. This article provides a comprehensive overview of its biological activity, supported by data tables, research findings, and case studies.

The compound is classified under the pyrazole derivatives and has the following chemical properties:

- Molecular Formula : CHClN

- Molecular Weight : 182.05 g/mol

- CAS Number : 1184977-03-4

Research indicates that pyrazole derivatives often exhibit their biological effects through modulation of various biochemical pathways. Specifically, this compound has been linked to:

- Inhibition of inflammatory pathways : By targeting nuclear factor kappa B (NF-kB) and other pro-inflammatory mediators.

- Antitumor activity : Potentially through the inhibition of specific kinases involved in cancer cell proliferation.

Anti-inflammatory Activity

A study on related pyrazole compounds demonstrated significant anti-inflammatory effects. For instance, compounds exhibiting an IC value ranging from 4.8 to 30.1 µM were noted for inhibiting lipopolysaccharide (LPS)-induced NF-kB/AP-1 activity . This suggests that this compound may similarly impact inflammatory pathways.

Anticancer Activity

Recent advancements in drug design have highlighted the anticancer potential of pyrazole derivatives. In vitro studies have shown that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines:

- MCF7 (breast cancer) : GI values as low as 3.79 µM indicate potent activity against this cell line.

- NCI-H460 (lung cancer) : Significant growth inhibition was observed with IC values around 0.39 µM .

Data Table: Biological Activity Summary

| Activity Type | Cell Line | IC Value (µM) | Reference |

|---|---|---|---|

| Anti-inflammatory | LPS-induced models | 4.8 - 30.1 | |

| Anticancer | MCF7 | 3.79 | |

| Anticancer | NCI-H460 | 0.39 | |

| Anticancer | Hep-2 | 3.25 |

Case Studies

Several case studies have documented the effects of pyrazole derivatives on cancer and inflammation:

- Case Study on MCF7 Cells :

- Case Study on Inflammatory Response :

Q & A

Q. Key Considerations :

- Monitor regioselectivity during chlorination (4- vs. 3-position) using TLC or HPLC.

- Optimize reaction temperature (80–120°C) to avoid decomposition .

How is the compound characterized for structural and purity validation?

Methodological Answer:

Use a multi-technique approach:

X-ray Crystallography : Resolve crystal structure using SHELXL for bond angles and chloride coordination .

Spectroscopy :

- ¹H/¹³C NMR : Confirm substitution patterns (e.g., 4-Cl, 1-CH₃) and amine protonation (δ ~8–10 ppm for NH₃⁺) .

- FT-IR : Identify N-H stretches (~2500–3000 cm⁻¹) and Cl⁻ counterion vibrations (~600 cm⁻¹) .

Mass Spectrometry : ESI-MS (exact mass: 262.0388) verifies molecular ion peaks and isotopic patterns .

Q. Purity Assessment :

- HPLC : Use a C18 column with 0.1% TFA in H₂O/MeCN (gradient: 5–95% MeCN over 20 min) to achieve >95% purity .

Advanced Research Questions

How to address discrepancies in reported solubility or stability data?

Methodological Answer:

Contradictions often arise from solvent polarity or hygroscopicity:

Solubility Profiling :

- Test in DMSO, H₂O, and EtOH at 25°C (e.g., 25 mg/mL in DMSO vs. <5 mg/mL in H₂O) .

- Use dynamic light scattering (DLS) to detect aggregation in aqueous buffers.

Stability Studies :

- Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring.

- Protect from moisture by storing under argon at −20°C .

Troubleshooting : If decomposition occurs, replace chloride counterions with non-nucleophilic salts (e.g., triflate) .

What strategies enable functionalization of the methanamine group for drug discovery?

Methodological Answer:

The primary amine (–CH₂NH₂) is a versatile handle:

Acylation : React with acyl chlorides (e.g., acetyl chloride) in DCM/TEA to form amides .

Mannich Reactions : Generate tertiary amines using formaldehyde and secondary amines .

Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) for bioconjugation .

Q. Optimization :

How to resolve crystallographic disorder in the pyrazole ring?

Methodological Answer:

Disorder often arises from dynamic motion or counterion interactions:

Low-Temperature Data Collection : Cool crystals to 100 K to reduce thermal motion .

Refinement Tools : Use SHELXL’s PART and SIMU instructions to model split positions .

Twinned Data : Apply twin law matrices (e.g., two-domain twinning) in PLATON .

Validation : Check R-factor convergence (<5%) and electron density maps (residual density <0.5 eÅ⁻³) .

What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

Methodological Answer:

Critical issues include:

Regioselectivity : Use directing groups (e.g., –OMe) to control chlorination positions .

Racemization : Avoid high temperatures (>80°C) during amination; employ chiral auxiliaries (e.g., Evans’ oxazolidinones) .

Purification : Chiral HPLC (Chiralpak IA column, hexane/iPrOH) to separate enantiomers .

Process Metrics : Aim for >90% yield and <2% enantiomeric excess (ee) loss at each step .

How to design stability-indicating assays for degradation products?

Methodological Answer:

Forced Degradation : Expose to 0.1 M HCl/NaOH (24 hr), H₂O₂ (3%, 6 hr), and UV light (254 nm, 48 hr) .

LC-MS/MS : Identify degradation products (e.g., dechlorinated analogs or oxidized amines) using Q-TOF instrumentation .

Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under storage conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.